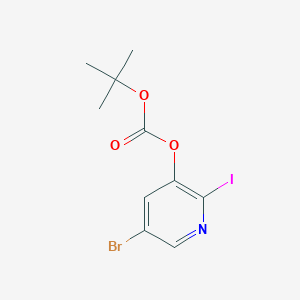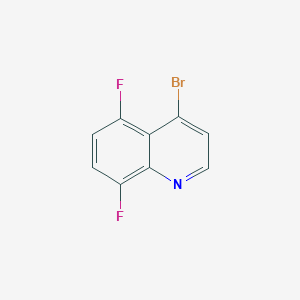
4-Bromo-5,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,8-difluoroquinoline is a heterocyclic organic compound with a yellowish-brown appearance. It has an empirical formula of C9H4BrF2N and a molecular weight of 244.04 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5,8-difluoroquinoline is represented by the SMILES string FC1=CC=C(F)C2=NC=CC(Br)=C21 . This indicates that the molecule consists of a quinoline core with bromine and fluorine substituents.Physical And Chemical Properties Analysis
4-Bromo-5,8-difluoroquinoline is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Photolabile Protecting Groups :
- Brominated hydroxyquinoline, closely related to 4-Bromo-5,8-difluoroquinoline, has been synthesized and found effective as a photolabile protecting group for carboxylic acids. This compound demonstrates greater photon efficiency and sensitivity to multiphoton-induced photolysis, making it useful in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Chemical and Electrochemical Behavior :
- The chemical and electrochemical behavior of compounds like 5,8-isoquinolinediones, which share structural similarities with 4-Bromo-5,8-difluoroquinoline, has been explored. These studies focus on the 1,4-addition reactions with amines and other compounds, offering insights into the reactivity and potential applications of these quinoline derivatives (Joulliéa & Puthenpurayil, 1969).
Anti-Breast Cancer Agents :
- Some quinoline derivatives, including compounds similar to 4-Bromo-5,8-difluoroquinoline, have been investigated for their potential as anti-breast cancer agents. These studies highlight the cytotoxic effects of these compounds on various breast tumor cell lines (Solomon, Hu, & Lee, 2010).
Synthetic Routes and Nucleophilic Substitution Reactions :
- Research has been conducted on the efficient synthesis and transformation of various quinoline-5,8-diones, closely related to 4-Bromo-5,8-difluoroquinoline. These studies provide insight into the regiochemistry and nucleophilic substitution reactions of these compounds, which are key in synthetic chemistry (Choi & Chi, 2004).
Intermediate in Synthesis of Biologically Active Compounds :
- Bromoquinolines, including those structurally similar to 4-Bromo-5,8-difluoroquinoline, have been identified as important intermediates in the synthesis of various biologically active compounds. Their synthesis and characterization play a crucial role in pharmaceutical development (Wang et al., 2015).
Safety And Hazards
4-Bromo-5,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H318), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCLTOADUYCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670915 |
Source


|
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,8-difluoroquinoline | |
CAS RN |
1189106-41-9 |
Source


|
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

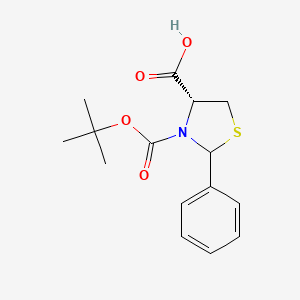

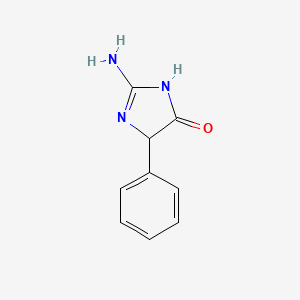
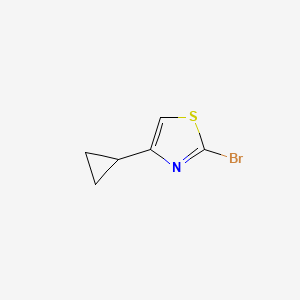
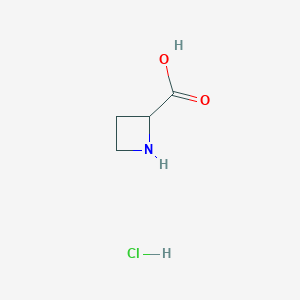
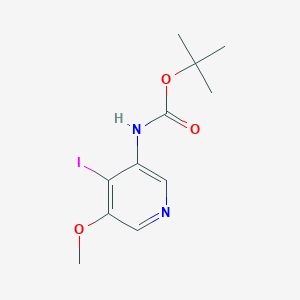
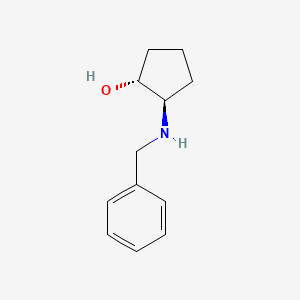
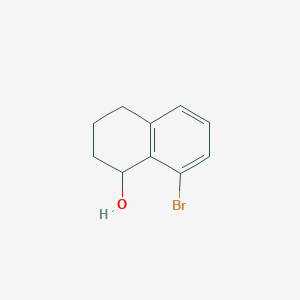
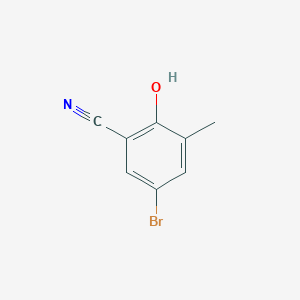
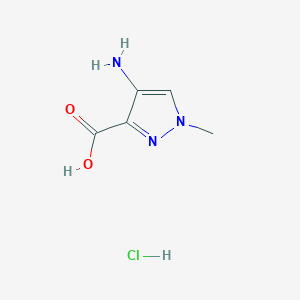
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)
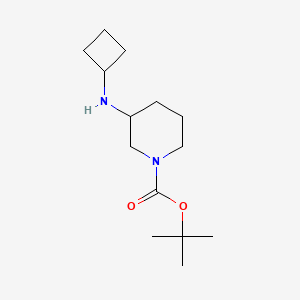
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
